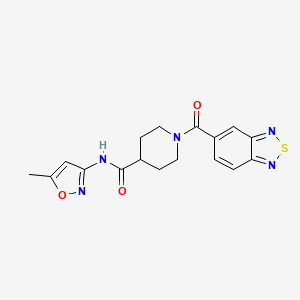

1-(2,1,3-benzothiadiazole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

CAS No.: 1226454-49-4

Cat. No.: VC4846980

Molecular Formula: C17H17N5O3S

Molecular Weight: 371.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226454-49-4 |

|---|---|

| Molecular Formula | C17H17N5O3S |

| Molecular Weight | 371.42 |

| IUPAC Name | 1-(2,1,3-benzothiadiazole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C17H17N5O3S/c1-10-8-15(19-25-10)18-16(23)11-4-6-22(7-5-11)17(24)12-2-3-13-14(9-12)21-26-20-13/h2-3,8-9,11H,4-7H2,1H3,(H,18,19,23) |

| Standard InChI Key | HYIGQYOPEIBEMH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |

Introduction

Chemical Formula and Molecular Weight

-

Molecular Formula: Not explicitly provided for this compound, but it can be inferred from its components. A related compound, 1-(2,1,3-benzothiadiazole-5-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide, has a molecular formula of C₁₅H₁₄N₄O₃S and a molecular weight of approximately 342.36 g/mol. The molecular weight of the compound would depend on the exact structure, but it would likely be similar due to the presence of similar functional groups.

Key Structural Features

-

Benzothiadiazole Moiety: Known for its potential antibacterial and antifungal activities by disrupting cellular processes.

-

Oxazol Unit: Contributes to the compound's heterocyclic nature and may influence its pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves several steps, including the reaction of benzothiadiazole derivatives with piperidine and oxazol intermediates. Technical details regarding reagents, reaction conditions (temperature, solvent), and purification methods (such as column chromatography) are critical for optimizing yield and purity.

Synthesis Steps

-

Preparation of Intermediates: Synthesis of benzothiadiazole-5-carbonyl chloride, which is a common intermediate for benzothiadiazole derivatives .

-

Coupling Reactions: Reaction of the intermediate with piperidine and oxazol derivatives to form the final compound.

-

Purification: Techniques like column chromatography are used to ensure high purity.

Potential Applications

-

Antimicrobial Agents: Given the known activities of benzothiadiazoles, this compound could be explored for antimicrobial properties.

-

Pharmaceutical Development: Its unique structure suggests potential for development into drugs targeting specific biological pathways.

Data and Research Findings

Due to the lack of specific data on this compound, we rely on related compounds for insights:

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Related Compound | C₁₅H₁₄N₄O₃S | Approximately 342.36 g/mol | Potential antibacterial and antifungal activities |

| Benzothiadiazole Derivatives | Varies | Varies | Known for antibacterial and antifungal activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume